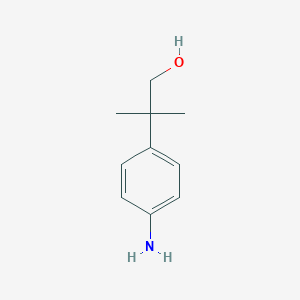

2-(4-Aminophenyl)-2-methylpropan-1-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZLVWUOAINLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619822 | |

| Record name | 2-(4-Aminophenyl)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18755-56-1 | |

| Record name | 2-(4-Aminophenyl)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Aminophenyl)-2-methylpropan-1-ol (CAS Number 18755-56-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Aminophenyl)-2-methylpropan-1-ol, with CAS number 18755-56-1, is a chemical compound increasingly recognized for its potential in advanced drug discovery, particularly in the field of targeted protein degradation. Commercial suppliers have categorized this molecule as a "protein degrader building block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other similar modalities.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a proposed synthetic route with a general experimental protocol, and a discussion of its likely application in the context of targeted protein degradation. Due to the limited availability of detailed experimental data in the public domain, this guide also outlines the expected analytical characterization of the molecule.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This information has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 18755-56-1 | [2] |

| Molecular Formula | C₁₀H₁₅NO | [2] |

| Molecular Weight | 165.23 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | p-Amino-neophyl alcohol, 4-(2-hydroxy-1,1-dimethylethyl)aniline | [2] |

| Appearance | Off-white to light yellow powder (reported) | |

| Purity | ≥95% (commercially available) | [1] |

| Storage | Room temperature, sealed in a dry environment | [1] |

Synthesis

Proposed Synthetic Pathway

The synthesis involves a single-step reduction of the aromatic nitro group to an amine.

References

An In-depth Technical Guide to the Physical Properties of 2-(4-Aminophenyl)-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the compound 2-(4-Aminophenyl)-2-methylpropan-1-ol. Due to the limited availability of experimentally determined data in public literature, this document presents a combination of available data and established experimental protocols for the determination of key physical characteristics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Core Physical Properties

While specific experimentally determined physical properties for this compound are not widely reported, the fundamental molecular attributes have been established.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | |

| Molecular Weight | 165.23 g/mol | |

| CAS Number | 18755-56-1 |

Note: Other key physical properties such as melting point, boiling point, density, and pKa require experimental determination. The protocols for these measurements are detailed in the subsequent sections.

Experimental Protocols for Physical Property Determination

The following sections outline standardized experimental methodologies for determining the primary physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., an oil bath or a metal block melting point apparatus).

-

Heating: The apparatus is heated slowly and steadily.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample. A narrow melting point range is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of the liquid is placed in a distillation flask, connected to a condenser and a receiving flask. A thermometer is positioned so that the bulb is just below the side arm of the flask.

-

Heating: The flask is heated gently.

-

Observation: The temperature is recorded when the liquid is boiling and the vapor temperature is stable. This stable temperature is the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble. This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane) to create a solubility profile.

Synthesis and Workflow Visualization

Caption: Logical workflow for the synthesis of a phenylpropanol derivative.

This generalized workflow illustrates the key stages in the chemical synthesis of a related compound, providing a logical framework that could be adapted for the synthesis of this compound. The specific reagents, solvents, and reaction conditions would need to be optimized for the target molecule.

2-(4-Aminophenyl)-2-methylpropan-1-ol molecular weight and formula

This document provides the core physicochemical properties of 2-(4-Aminophenyl)-2-methylpropan-1-ol, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound have been determined and are summarized below. This data is essential for experimental design, chemical synthesis, and computational modeling.

| Property | Value | Citations |

| Molecular Formula | C10H15NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [1][2] |

| Monoisotopic Mass | 165.115364102 | [1] |

| CAS Number | 18755-56-1 | [1][2] |

Experimental Protocols and Visualization

The determination of a compound's molecular formula and weight is a foundational aspect of chemical characterization, typically achieved through techniques such as mass spectrometry and elemental analysis. These are standard, well-established methods and for a known compound like this compound, this data is readily available in chemical databases.

Therefore, detailed experimental protocols for the de novo determination of these properties are not provided here. Similarly, visualizations for signaling pathways or experimental workflows are not applicable, as the requested information pertains to the intrinsic chemical properties of the molecule itself rather than its role in a biological or experimental process.

References

A Technical Guide to 2-(4-Aminophenyl)-2-methylpropan-1-ol: Structure, Properties, and Synthesis

This document provides a detailed overview of the chemical compound 2-(4-Aminophenyl)-2-methylpropan-1-ol, intended for researchers, scientists, and professionals in the field of drug development. It covers the molecule's structural features, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and Functional Groups

This compound is an organic molecule with the chemical formula C10H15NO[1][2]. Its structure is characterized by a central quaternary carbon atom which is part of a propan-1-ol backbone. This backbone is substituted with a methyl group and a 4-aminophenyl group at the second carbon position.

The key functional groups present in the molecule are:

-

Primary Alcohol (-CH₂OH): The hydroxyl group is attached to a primary carbon, making it a primary alcohol. This group can act as a hydrogen bond donor and acceptor and contributes to the molecule's polarity.[3]

-

Primary Aryl Amine (-NH₂): An amino group is attached directly to the phenyl (aromatic) ring. This group is weakly basic and can also participate in hydrogen bonding.

-

Aromatic Ring (Phenyl Group): The benzene ring provides a rigid, planar scaffold and is a core component of the molecule's overall structure.

These functional groups are crucial as they dictate the molecule's chemical reactivity, physical properties, and potential biological interactions. For instance, the amine and alcohol groups are common pharmacophores in medicinal chemistry. The molecule is also classified as a building block for protein degraders[2].

Caption: Chemical structure of this compound with key functional groups.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting the molecule's behavior in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 18755-56-1 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [1] |

| Purity | ≥95% | [2] |

| Topological Polar Surface Area | 46.2 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Storage | Room temperature | [2] |

Experimental Protocols

Caption: A logical workflow for the synthesis of this compound.

This protocol outlines the reduction of the nitro group to a primary amine.

-

Reaction Setup:

-

The starting material, 2-(4-Nitrophenyl)-2-methylpropan-1-ol, is dissolved in a suitable alcohol solvent such as methanol or ethanol in a reaction vessel.

-

A catalytic amount (typically 5-10 mol%) of Palladium on Carbon (Pd/C) is added to the solution.

-

-

Hydrogenation:

-

The vessel is purged with an inert gas (like nitrogen or argon) and then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Alternatively, a hydrogen transfer agent, such as ammonium formate, can be used in place of hydrogen gas, which can be advantageous for safety and scalability[4].

-

The reaction mixture is stirred vigorously at room temperature (or with gentle heating to 30-70°C to increase the reaction rate)[4].

-

-

Monitoring and Work-up:

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the solid Pd/C catalyst. The filter cake is washed with additional solvent to ensure complete recovery of the product.

-

-

Purification and Characterization:

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude material is then purified, typically by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS)[5].

-

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Aminophenyl)-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(4-Aminophenyl)-2-methylpropan-1-ol. The document outlines the predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and a logical workflow for its interpretation, designed to be a valuable resource for professionals in chemical research and drug development.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the aromatic ring, the amino group, and the hydroxyl group. The predicted data is summarized in the table below.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-a (CH₃) | ~ 1.25 | Singlet (s) | 6H | Two equivalent methyl groups attached to a quaternary carbon. |

| H-b (CH₂) | ~ 3.50 | Singlet (s) | 2H | Methylene protons adjacent to a hydroxyl group and a quaternary carbon. |

| H-c (Ar-H) | ~ 6.65 | Doublet (d) | 2H | Aromatic protons ortho to the amino group. |

| H-d (Ar-H) | ~ 7.10 | Doublet (d) | 2H | Aromatic protons meta to the amino group. |

| H-e (NH₂) | ~ 3.60 | Broad Singlet (br s) | 2H | Amine protons; chemical shift can vary with solvent and concentration. |

| H-f (OH) | Variable | Broad Singlet (br s) | 1H | Hydroxyl proton; chemical shift is highly dependent on solvent, concentration, and temperature. |

Experimental Protocol

The following provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly for the -NH₂ and -OH protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.

-

The instrument should be properly tuned and shimmed to optimize the magnetic field homogeneity.

-

A standard single-pulse experiment is typically sufficient for ¹H NMR acquisition.

-

Key acquisition parameters include:

-

Pulse Width: A 90° pulse is commonly used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

3. Data Processing:

-

The acquired free induction decay (FID) is processed using appropriate software.

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

Visualization of the Analytical Workflow

The logical flow from sample preparation to final spectral interpretation can be visualized as follows:

A Technical Guide to the 13C NMR Spectroscopic Analysis of 2-(4-Aminophenyl)-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) data for the compound 2-(4-aminophenyl)-2-methylpropan-1-ol. This document outlines predicted spectral data, detailed experimental protocols for acquiring such data, and a conceptual workflow for the analysis, serving as a vital resource for professionals in the fields of chemical research and pharmaceutical development.

Predicted 13C NMR Data

Due to the absence of publicly available experimental 13C NMR data for this compound, a predicted spectrum has been generated to provide reference chemical shift values. These predictions are based on established computational models and offer a reliable estimation for the purposes of structural verification and analysis.

The structure of this compound is as follows:

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Decoupled) |

| C1 (CH2OH) | ~68-72 | Singlet |

| C2 (C(CH3)2) | ~40-45 | Singlet |

| C3 (CH3) | ~25-30 | Singlet |

| C4 (Aromatic C-NH2) | ~145-150 | Singlet |

| C5, C9 (Aromatic CH) | ~114-118 | Singlet |

| C6, C8 (Aromatic CH) | ~128-132 | Singlet |

| C7 (Aromatic C-C(CH3)2) | ~135-140 | Singlet |

Note: These values are estimations and may vary depending on the solvent and experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol provides a detailed methodology for the acquisition of a 13C NMR spectrum of an aromatic amino alcohol like this compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurities in the spectrum.

-

Solvent Selection: A deuterated solvent is required. Chloroform-d (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds. Dimethyl sulfoxide-d6 (DMSO-d6) can also be used, particularly if the compound has limited solubility in CDCl3.

-

Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. A small drop is usually sufficient.

-

Filtration: To remove any particulate matter, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Parameters

The following are typical acquisition parameters for a standard 1D 13C NMR experiment on a 400 MHz or 500 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.

-

Transmitter Frequency Offset (O1p): The center of the spectrum should be set to approximately 100-120 ppm.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations if desired.

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Temperature: The experiment is usually run at a constant temperature, typically 298 K (25 °C).

3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

-

Peak Picking: The chemical shifts of the peaks are identified and tabulated.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of 13C NMR data.

Caption: A flowchart illustrating the key stages of a 13C NMR experiment.

This comprehensive guide provides the necessary information for researchers and scientists to understand and replicate the 13C NMR analysis of this compound. The predicted data serves as a valuable reference, while the detailed protocol ensures that high-quality, reproducible spectra can be obtained.

Mass Spectrometry of 2-(4-Aminophenyl)-2-methylpropan-1-ol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry of 2-(4-Aminophenyl)-2-methylpropan-1-ol, a key intermediate in pharmaceutical synthesis. This document outlines the predicted fragmentation pathways under electron ionization (EI), supported by the analysis of structurally similar compounds. Detailed experimental protocols for sample analysis are provided, and key data is presented in a clear, tabular format. Visual diagrams of the fragmentation pathways and experimental workflows are included to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

This compound (Molecular Formula: C₁₀H₁₅NO, Molecular Weight: 165.23 g/mol ) is a valuable building block in the synthesis of various pharmaceutical compounds. Its structural characterization is crucial for quality control and regulatory compliance. Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization.[1][2] This guide details the expected mass spectrometric behavior of this compound.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

Upon electron ionization, this compound is expected to undergo several characteristic fragmentation pathways, primarily driven by the presence of the aromatic amine and tertiary alcohol functional groups. The molecular ion peak (M⁺) is predicted to be observed at m/z 165.

The primary fragmentation processes are anticipated to be:

-

Alpha-Cleavage: The bond between the tertiary carbon and the hydroxymethyl group (-CH₂OH) is likely to cleave, leading to the formation of a stable benzylic carbocation.

-

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, resulting in a fragment with a mass 18 Da less than the molecular ion.[3]

-

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the tertiary carbon can occur, leading to characteristic aromatic fragments.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and estimated relative abundances for the electron ionization mass spectrum of this compound. These predictions are based on the fragmentation patterns of similar molecules, such as 4-isopropylaniline and substituted benzyl alcohols.[4][5]

| m/z | Proposed Fragment Ion | Formula | Estimated Relative Abundance (%) |

| 165 | Molecular Ion [M]⁺ | [C₁₀H₁₅NO]⁺ | 20 |

| 150 | [M - CH₃]⁺ | [C₉H₁₂NO]⁺ | 40 |

| 134 | [M - CH₂OH]⁺ | [C₉H₁₂N]⁺ | 100 (Base Peak) |

| 120 | [M - CH₃ - H₂O]⁺ | [C₉H₁₀N]⁺ | 30 |

| 119 | [C₉H₁₁N]⁺ | [C₉H₁₁N]⁺ | 60 |

| 106 | [C₇H₈N]⁺ | [C₇H₈N]⁺ | 50 |

| 93 | [C₆H₇N]⁺ | [C₆H₇N]⁺ | 35 |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | 15 |

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation follows logical pathways to produce the observed ions.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

A general experimental protocol for obtaining the mass spectrum of this compound using a direct insertion probe on a standard electron ionization mass spectrometer is provided below.

5.1. Sample Preparation

-

A small amount of the solid sample (approximately 0.1-1 mg) is placed in a clean glass capillary tube.

-

The capillary tube is inserted into the direct insertion probe.

5.2. Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI)[6]

-

Ionization Energy: 70 eV[1]

-

Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight

-

Scan Range: m/z 40-400

-

Probe Temperature Program:

-

Initial Temperature: 40 °C

-

Ramp Rate: 20 °C/min

-

Final Temperature: 300 °C

-

5.3. Data Acquisition and Analysis

-

The direct insertion probe is introduced into the ion source of the mass spectrometer.

-

The probe is heated according to the specified temperature program to volatilize the sample.

-

Mass spectra are continuously acquired as the sample evaporates.

-

The resulting data is processed to obtain a background-subtracted mass spectrum of the analyte.

Caption: General experimental workflow for EI-MS analysis.

Conclusion

This guide provides a detailed prediction of the mass spectrometric behavior of this compound under electron ionization. The proposed fragmentation pathways, supported by data from analogous structures, offer a robust framework for the identification and characterization of this compound. The provided experimental protocols serve as a practical starting point for researchers in the field. This information is intended to aid in the efficient and accurate analysis of this important pharmaceutical intermediate.

References

Infrared (IR) spectrum of 2-(4-Aminophenyl)-2-methylpropan-1-ol

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-(4-Aminophenyl)-2-methylpropan-1-ol

Abstract

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of this compound (CAS No. 18755-56-1).[1][2] As a molecule incorporating primary aromatic amine, tertiary alcohol, and p-disubstituted benzene ring functionalities, its IR spectrum presents a unique fingerprint essential for its identification and characterization. This document serves as a valuable resource for researchers, scientists, and drug development professionals, offering predictive data on vibrational frequencies, a detailed experimental protocol for spectral acquisition, and logical workflows for spectral interpretation.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound can be understood by dissecting the characteristic vibrational modes of its constituent functional groups. The absence of a directly published spectrum necessitates a predictive analysis based on established group frequencies for similar structures.

High-Frequency Region (4000 - 2500 cm⁻¹)

This region is dominated by stretching vibrations of O-H, N-H, and C-H bonds.

-

O-H Stretching (Alcohol) : A prominent, broad absorption band is expected in the region of 3500-3230 cm⁻¹ due to the stretching of the hydroxyl (-OH) group.[3][4] The significant broadening is a result of intermolecular hydrogen bonding between alcohol molecules.[3][4]

-

N-H Stretching (Primary Aromatic Amine) : Primary amines (R-NH₂) exhibit two distinct bands in this region.[5] For this compound, these correspond to the asymmetric and symmetric N-H stretching vibrations, typically appearing between 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹, respectively.[5][6] These bands are generally weaker and sharper than the alcohol O-H stretch.[5]

-

C-H Stretching (Aromatic and Aliphatic) :

Fingerprint Region (1700 - 600 cm⁻¹)

This region contains a wealth of structural information from bending vibrations and stretching of heavier atoms.

-

N-H Bending (Primary Amine) : A characteristic scissoring vibration for the primary amino group is expected in the 1650-1580 cm⁻¹ range.[5][6]

-

C-C Stretching (Aromatic Ring) : The benzene ring will produce two or three distinct bands of variable intensity from in-ring C-C stretching, typically around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[7]

-

C-O Stretching (Tertiary Alcohol) : The C-O stretching vibration for a tertiary alcohol is expected to be a strong band in the 1200-1100 cm⁻¹ region.

-

C-N Stretching (Aromatic Amine) : The C-N stretching vibration in aromatic amines gives rise to a strong band, typically observed between 1335-1250 cm⁻¹.[5][6]

-

C-H Out-of-Plane Bending (Aromatic) : The substitution pattern on the benzene ring gives a strong indication in this region. For a 1,4-disubstituted (para) ring, a strong C-H "oop" (out-of-plane) bending vibration is expected in the 850-800 cm⁻¹ range.

-

N-H Wagging : A broad and strong band resulting from N-H wagging may be observed for the primary amine in the 910-665 cm⁻¹ range.[5][6]

Data Presentation: Summary of Predicted Vibrational Frequencies

The expected quantitative data for the IR spectrum of this compound is summarized below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500 - 3230 | O-H Stretch | Tertiary Alcohol | Strong, Broad |

| 3400 - 3300 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium - Weak |

| 3330 - 3250 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium - Weak |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium - Weak |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium - Strong |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine | Medium |

| 1600 - 1585 | C-C Stretch (in-ring) | Aromatic Ring | Medium |

| 1500 - 1400 | C-C Stretch (in-ring) | Aromatic Ring | Medium - Strong |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1200 - 1100 | C-O Stretch | Tertiary Alcohol | Strong |

| 910 - 665 | N-H Wag | Primary Aromatic Amine | Strong, Broad |

| 850 - 800 | C-H Out-of-Plane Bend | p-Disubstituted Aromatic | Strong |

Experimental Protocols

The following protocol describes a standard method for acquiring a high-quality FTIR spectrum of a solid sample such as this compound using the Potassium Bromide (KBr) pellet technique.

Objective: To obtain the infrared absorption spectrum of the solid sample from 4000 cm⁻¹ to 400 cm⁻¹.

Materials:

-

This compound (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher)

Methodology:

-

Sample Preparation:

-

Gently heat the mortar and pestle under an infrared lamp to remove any adsorbed moisture.

-

Weigh approximately 1-2 mg of the sample and 200 mg of dry KBr.

-

Grind the KBr in the mortar to a fine, consistent powder.

-

Add the sample to the KBr in the mortar and continue grinding for 2-5 minutes until the mixture is homogeneous and has a fine, flour-like consistency. A non-uniform mixture will cause scattering of the IR beam.

-

-

Pellet Formation:

-

Carefully transfer the KBr-sample mixture into the pellet-forming die.

-

Ensure the powder is evenly distributed.

-

Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Close the sample compartment.

-

Background Scan: First, run a background scan with an empty sample holder or a pure KBr pellet. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

-

Sample Scan: Run the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Solvent Considerations:

-

If analyzing in solution, the choice of solvent is critical as the solvent itself absorbs IR radiation.[9] Solvents like carbon tetrachloride (CCl₄) or benzene can influence the frequency of N-H stretches in aromatic amines due to hydrogen bonding effects.[9][10] This must be considered when comparing spectra.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for acquiring and interpreting the IR spectrum.

Caption: Experimental workflow for FTIR spectroscopy using the KBr pellet method.

Caption: Logical workflow for the interpretation of the IR spectrum.

References

- 1. Page loading... [guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. wikieducator.org [wikieducator.org]

- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Solubility of 2-(4-Aminophenyl)-2-methylpropan-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Aminophenyl)-2-methylpropan-1-ol, a key building block in pharmaceutical and chemical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its physicochemical properties, predicted solubility behavior based on its molecular structure, and detailed experimental protocols for determining its solubility in various organic solvents.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to predicting its solubility. The molecule incorporates both polar and non-polar moieties, which will govern its interaction with different solvents.

| Property | Value | Reference |

| CAS Number | 18755-56-1 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [1][2] |

| Appearance | Not specified in available literature | |

| Boiling Point | 159-162 °C at 0.1 mmHg | [3] |

| Melting Point | 37-38 °C | [3] |

Predicted Solubility in Organic Solvents

The chemical structure of this compound, featuring a polar amino (-NH₂) group, a hydroxyl (-OH) group, and a largely non-polar phenyl and isobutyl backbone, suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the amino and hydroxyl groups allows for hydrogen bonding with protic solvents. Therefore, this compound is expected to exhibit good solubility in lower alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl and amino groups of the solute. Good to moderate solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar phenyl ring and alkyl chain will contribute to some solubility in non-polar solvents. However, the highly polar amino and hydroxyl groups will likely limit its solubility in very non-polar solvents.

A summary of expected qualitative solubility is presented below. It is crucial to note that this is a prediction based on chemical principles, and experimental verification is necessary.

| Solvent Class | Example Solvents | Predicted Qualitative Solubility |

| Polar Protic | Methanol, Ethanol | High |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High |

| Non-Polar | Hexane, Toluene | Low to Moderate |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Apparatus and Reagents:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Scintillation vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the vials at a controlled temperature.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Below is a graphical representation of the experimental workflow.

Conclusion

References

Chemical Reactivity Profile of 2-(4-Aminophenyl)-2-methylpropan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)-2-methylpropan-1-ol is a bifunctional organic molecule featuring a primary alcohol and an aniline moiety. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science, particularly in the synthesis of protein degraders and other complex molecular architectures. Understanding its chemical reactivity is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the chemical reactivity profile of this compound, including its synthesis, key reactions, and potential degradation pathways. The information presented herein is a synthesis of established chemical principles and extrapolated data from analogous structures, providing a robust framework for experimental design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| CAS Number | 18755-56-1 |

| Appearance | Off-white to light yellow solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically starting from a nitro-substituted precursor followed by reduction.

Synthetic Pathway

A plausible synthetic route involves the Grignard reaction of a protected p-nitroacetophenone derivative followed by reduction of the nitro group.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from similar syntheses)

Step 1: Synthesis of 2-(4-nitrophenyl)-2-methylpropan-1-ol

-

To a solution of 2-(4-nitrophenyl)propan-2-ol (1.0 eq) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethyl sulfoxide (DMSO) at low temperature (-78 °C).

-

Stir the reaction mixture for 1 hour, then add triethylamine (3.0 eq).

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Dissolve the crude intermediate in methanol and add sodium borohydride (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction for 2 hours at room temperature.

-

Quench the reaction with a saturated solution of ammonium chloride and extract the product.

-

Purify the crude product by column chromatography.

Step 2: Reduction of the Nitro Group

-

Dissolve 2-(4-nitrophenyl)-2-methylpropan-1-ol (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three key structural features: the primary alcohol, the aniline moiety, and the tertiary benzylic carbon.

Reactions of the Primary Alcohol

The primary alcohol group can undergo oxidation, esterification, and etherification reactions.

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions.

Caption: Oxidation reactions of the primary alcohol group.

Experimental Protocol: Oxidation to Aldehyde (Adapted from Benzyl Alcohol Oxidation)

-

To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.

Quantitative Data (Predicted)

| Reaction | Reagents | Solvent | Time (h) | Yield (%) |

| Oxidation to Aldehyde | PCC | DCM | 2-4 | 70-85 |

| Oxidation to Carboxylic Acid | KMnO₄ | H₂O/t-BuOH | 4-8 | 60-75 |

The primary alcohol can react with carboxylic acids or their derivatives to form esters.

Experimental Protocol: Fischer Esterification (Adapted from Benzyl Alcohol Esterification)

-

In a round-bottom flask, combine this compound (1.0 eq), a carboxylic acid (e.g., acetic acid, 1.2 eq), and a catalytic amount of sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours, with continuous removal of water using a Dean-Stark apparatus.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the ester with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the ester by column chromatography.

Ethers can be formed by reacting the corresponding alkoxide with an alkyl halide.

Experimental Protocol (Adapted from Benzyl Alcohol Ether Synthesis)

-

To a solution of this compound (1.0 eq) in an anhydrous solvent like THF, add a strong base such as sodium hydride (NaH) (1.1 eq) at 0 °C.

-

Stir the mixture for 30 minutes at room temperature to form the alkoxide.

-

Add an alkyl halide (e.g., methyl iodide, 1.2 eq) and stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction carefully with water and extract the ether with an organic solvent.

-

Wash the organic layer, dry it, and concentrate to obtain the crude ether, which can be purified by chromatography.

Reactions of the Aniline Moiety

The aniline group is a versatile functional group that can undergo electrophilic aromatic substitution, diazotization, and acylation.

The amino group is a strong activating group, directing electrophiles to the ortho positions relative to the amino group.

Caption: Bromination of the aniline ring.

Experimental Protocol: Bromination (Adapted from Aniline Bromination)

-

Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid.

-

Slowly add a solution of bromine (2.2 eq) in acetic acid at room temperature with stirring.

-

Continue stirring for 1-2 hours.

-

Pour the reaction mixture into water to precipitate the brominated product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure product.

Quantitative Data (Predicted)

| Reaction | Reagents | Solvent | Time (h) | Yield (%) |

| Bromination | Br₂ (excess) | H₂O | 0.5 | >90 |

| Nitration (after protection) | HNO₃, H₂SO₄ | Acetic Anhydride | 2-3 | 70-80 |

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for various transformations.

Experimental Protocol: Diazotization and Azo Coupling (Adapted from Aniline Diazotization)

-

Dissolve this compound (1.0 eq) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C.

-

In a separate beaker, dissolve a coupling agent (e.g., β-naphthol, 1.0 eq) in a dilute sodium hydroxide solution and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring.

-

A colored azo dye will precipitate immediately. Stir for an additional 30 minutes.

-

Filter the dye, wash with cold water, and dry.

The amino group can be acylated with acid chlorides or anhydrides to form amides. This is also a common strategy to protect the amino group.

Experimental Protocol: Acylation (Adapted from Acetanilide Synthesis)

-

Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or pyridine.

-

Add an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with water and extract the product.

-

Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the amide, which can be purified by recrystallization or chromatography.

Reactivity of the Tertiary Benzylic Carbon

The tertiary benzylic carbon atom is sterically hindered, which generally reduces its reactivity in Sₙ1 and Sₙ2 reactions. However, under forcing conditions, reactions involving this position might be possible. The presence of the electron-donating amino group and the hydroxyl group can influence the stability of potential carbocation intermediates.

Degradation Profile

The degradation of this compound is expected to occur through oxidation of the aniline moiety and the primary alcohol.

-

Oxidative Degradation of the Aniline Ring: Similar to aniline, the aromatic ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light, potentially leading to colored degradation products.

-

Oxidation of the Alcohol: As discussed, the primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

-

Thermal Degradation: At elevated temperatures, degradation pathways similar to those observed for other amino alcohols, such as the formation of oxazolidinones, might occur, although the tertiary benzylic carbon may influence the specific cyclization products.

Spectroscopic Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (ortho and meta to -NH₂) as doublets (~6.5-7.0 ppm). - -NH₂ protons as a broad singlet. - -CH₂- protons adjacent to the hydroxyl group as a singlet. - Methyl protons as a singlet. - -OH proton as a broad singlet. |

| ¹³C NMR | - Aromatic carbons with distinct signals for substituted and unsubstituted positions. - Quaternary benzylic carbon. - Carbon of the -CH₂OH group. - Methyl carbons. |

| IR | - Broad O-H stretch (~3300-3400 cm⁻¹). - N-H stretches (two bands for primary amine, ~3300-3500 cm⁻¹). - C-H stretches (aromatic and aliphatic). - C-N stretch. - C-O stretch. |

| Mass Spec. | - Molecular ion peak (M⁺). - Fragmentation patterns corresponding to the loss of water, methyl groups, and cleavage of the C-C bond adjacent to the aromatic ring. |

Conclusion

This compound possesses a rich and versatile chemical reactivity profile owing to the presence of both a primary alcohol and an aniline functional group. This guide provides a foundational understanding of its synthesis, key chemical transformations, and potential degradation pathways. The detailed, albeit adapted, experimental protocols and predicted data serve as a valuable resource for researchers and scientists in designing and executing synthetic strategies involving this important building block. Further experimental validation of the predicted reactivity and spectroscopic data is encouraged to build a more comprehensive understanding of this molecule's chemical behavior.

Synonyms for 2-(4-Aminophenyl)-2-methylpropan-1-ol

An In-depth Technical Guide to 2-(4-Aminophenyl)-2-methylpropan-1-ol: A Key Building Block for Targeted Protein Degradation

Introduction

This compound is a crucial chemical intermediate, primarily recognized for its role as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs represent a revolutionary approach in drug discovery, moving beyond traditional enzyme inhibition to induce the degradation of specific target proteins.[2][3] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[2][4] The unique structural features of this compound make it a valuable component in the design and synthesis of these advanced therapeutic agents. This guide provides a comprehensive overview of its synonyms, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the context of targeted protein degradation.

Chemical Identity and Synonyms

The compound is systematically named this compound. It is also known by several other names, which are listed in the table below along with its key chemical identifiers.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 18755-56-1[1] |

| Molecular Formula | C10H15NO[1] |

| Molecular Weight | 165.23 g/mol [5] |

| Synonyms | 4-(2-hydroxy-1,1-dimethylethyl)aniline, p-Amino-neophylalkohol[5] |

| InChI | InChI=1S/C10H15NO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7,11H2,1-2H3[5] |

| InChIKey | YXZLVWUOAINLAO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CO)C1=CC=C(C=C1)N[5] |

Physicochemical Properties

While extensive experimental data for this compound is not widely reported in the literature, some of its key physicochemical properties have been computationally predicted. These computed values provide useful estimates for researchers.

| Property | Value (Computed) |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 46.2 Ų |

| Heavy Atom Count | 12 |

| Complexity | 137 |

Note: The values in the table above are computationally predicted and should be used as estimates. Experimental verification is recommended.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis begins with the methylation of 4-nitrophenylacetonitrile, followed by the reduction of the nitro group to an amine. The resulting aminonitrile can then be converted to the desired amino alcohol.

Detailed Experimental Protocol

Step 1: Synthesis of 2-methyl-2-(4-nitrophenyl)propanenitrile

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-nitrophenylacetonitrile (1 equivalent) and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base: Cool the mixture to 0 °C in an ice bath and add sodium hydride (2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Methylation: To the resulting solution, add methyl iodide (2.5 equivalents) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-methyl-2-(4-nitrophenyl)propanenitrile.

Step 2: Synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile

-

Reaction Setup: In a round-bottom flask, dissolve the 2-methyl-2-(4-nitrophenyl)propanenitrile (1 equivalent) from the previous step in a mixture of ethanol and water.

-

Reduction: Add iron powder (5 equivalents) and ammonium chloride (1.5 equivalents) to the solution. Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-(4-aminophenyl)-2-methylpropanenitrile.

Step 3: Conversion of Nitrile to Alcohol (Proposed)

The final step, the conversion of the aminonitrile to the amino alcohol, can be achieved through several standard organic transformations. One possible route is the reduction of the nitrile to the corresponding aldehyde, followed by reduction to the alcohol. Alternatively, hydrolysis of the nitrile to the carboxylic acid followed by reduction would also yield the desired product.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H, N-H, and C-N stretches.

Application as a Protein Degrader Building Block

The primary application of this compound is in the construction of PROTACs.[1] A PROTAC is a heterobifunctional molecule composed of three key components:

-

A ligand that binds to the protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.[3]

This compound serves as a versatile scaffold or linker component in PROTAC design. The primary amine group provides a convenient attachment point for either the POI-binding ligand or the E3 ligase ligand, while the hydroxyl group can be used for further modifications or to attach to the linker.

Mechanism of Action of Derived PROTACs

PROTACs synthesized using this compound operate through the ubiquitin-proteasome system to induce the degradation of a target protein. The mechanism can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[3]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Recycling: The PROTAC molecule is released after inducing ubiquitination and can then bind to another POI and E3 ligase, acting catalytically to degrade multiple copies of the target protein.[7]

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of drug development, particularly those focused on targeted protein degradation. Its utility as a building block for PROTACs underscores its importance in the creation of next-generation therapeutics. While detailed experimental data on the compound itself is sparse, its structural features and role in the synthesis of biologically active molecules make it a compound of significant interest. Further research into its properties and applications is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Recent Advances in PROTACs for Drug Targeted Protein Research [mdpi.com]

- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

In-depth Technical Guide on the Derivatives of 2-(4-Aminophenyl)-2-methylpropan-1-ol: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Aminophenyl)-2-methylpropan-1-ol serves as a valuable chemical scaffold in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of its known derivatives, focusing on their synthetic pathways and roles in the development of targeted therapies. While this molecule is a critical building block, publicly available data on the intrinsic biological activity of its direct derivatives is limited. This guide summarizes the existing synthetic methodologies and highlights the therapeutic areas where these derivatives have shown potential, primarily as precursors to potent kinase inhibitors and β3-adrenergic receptor agonists.

Introduction

The structural motif of this compound, characterized by a substituted aminophenyl ring linked to a tertiary alcohol, offers medicinal chemists a versatile platform for structural elaboration. Its utility is most prominently demonstrated in its role as a precursor for molecules targeting significant signaling pathways in various diseases, including cancer and overactive bladder. This guide will explore the synthesis and context of two key derivatives for which synthetic details have been published.

Key Derivatives and Their Synthetic Pathways

2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile: An Intermediate for PI3K/mTOR Inhibitors

A significant derivative, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, has been identified as a crucial intermediate in the synthesis of potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, such as NVP-BEZ235.[1] The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

-

Materials: 6-bromo-4-chloro-3-nitroquinoline (3.22 g, 11.2 mmol), 2-(4-aminophenyl)-2-methylpropanenitrile (2.44 g, 12.3 mmol), Acetic acid (100 mL).

-

Procedure:

-

A mixture of 6-bromo-4-chloro-3-nitroquinoline in acetic acid is stirred for 1 hour at room temperature.

-

2-(4-aminophenyl)-2-methylpropanenitrile is added dropwise to the solution.

-

The reaction mixture is refluxed for 1 hour.

-

After cooling, the mixture is filtered, and the filter cake is dried to yield the final product as a yellow solid.

-

-

Characterization: The structure of the resulting compound was confirmed by ¹H NMR and Mass Spectrometry.[1]

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.00 (s, 1H), 8.64 (s, 1H), 7.91 (s, 1H), 7.85 (d, 1H), 7.72 (d, 1H), 7.38 (d, 2H), 7.02 (d, 2H), 1.63 (s, 6H).

-

ESI-MS m/z: 411.0 [M-H]⁻.

-

References

The Versatile Intermediate: A Technical Guide to 2-(4-Aminophenyl)-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(4-aminophenyl)-2-methylpropan-1-ol, a pivotal chemical intermediate in contemporary drug discovery and development. This document elucidates the compound's chemical and physical properties, details its synthesis, and explores its significant applications, particularly as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and as a key building block in the synthesis of quinoline-based inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to equip researchers with the practical knowledge required for its effective utilization.

Introduction

This compound (CAS No: 18755-56-1) has emerged as a valuable molecular scaffold in medicinal chemistry. Its structure, featuring a primary aromatic amine, a neopentyl alcohol moiety, and a gem-dimethyl group, offers a unique combination of steric and electronic properties. The aromatic amine provides a convenient handle for a variety of chemical transformations, while the propanol group can be functionalized or act as a stable linking element. These characteristics make it an attractive intermediate for the synthesis of complex molecules with therapeutic potential. Notably, its role as a building block for protein degraders highlights its importance in the development of novel therapeutic modalities.[1]

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is provided in the table below. These data are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 18755-56-1 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Not Available | [2] |

| Purity | ≥95% (commercially available) | [1] |

| Storage | Room temperature | [1] |

| Canonical SMILES | CC(C)(CO)C1=CC=C(C=C1)N | [2] |

| InChI | InChI=1S/C10H15NO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7,11H2,1-2H3 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 46.2 Ų | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 2-(4-nitrophenyl)-2-methylpropan-1-ol. This reaction selectively reduces the nitro group to a primary amine without affecting the alcohol functionality.

General Reaction Scheme

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 2-(4-nitrophenyl)-2-methylpropan-1-ol using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent.

Materials:

-

2-(4-nitrophenyl)-2-methylpropan-1-ol

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-(4-nitrophenyl)-2-methylpropan-1-ol (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Applications as a Chemical Intermediate

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and physicochemical properties. This compound can be incorporated as a rigid and synthetically tractable linker element.

The synthesis of a PROTAC is a modular process involving the sequential coupling of the protein of interest (POI) ligand and the E3 ligase ligand to a bifunctional linker.[4]

PROTACs function by hijacking the ubiquitin-proteasome system (UPS), a fundamental cellular pathway for protein degradation.

Intermediate in Quinoline Synthesis

The primary amine of this compound can serve as a nucleophile in condensation reactions to form heterocyclic structures. One notable application is in the synthesis of quinoline derivatives, which are prevalent scaffolds in medicinal chemistry with a wide range of biological activities, including anticancer and antimicrobial properties.[5]

A common method for quinoline synthesis is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[6] Derivatives of this compound can be utilized in variations of this and other classical quinoline syntheses.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and life sciences research communities. Its utility as a linker in the design of PROTACs and as a precursor for the synthesis of quinoline-based compounds underscores its versatility. This guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate its use in the development of next-generation therapeutics.

References

- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline synthesis [organic-chemistry.org]

Methodological & Application

Synthesis of 2-(4-Aminophenyl)-2-methylpropan-1-ol from its Nitro Precursor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(4-aminophenyl)-2-methylpropan-1-ol from its nitro precursor, 2-methyl-2-(4-nitrophenyl)propan-1-ol. The primary method detailed is catalytic transfer hydrogenation, a robust and widely utilized method for the reduction of aromatic nitro compounds. This technique offers high efficiency and selectivity under mild conditions.

Reaction Principle

The synthesis involves the reduction of the aromatic nitro group of 2-methyl-2-(4-nitrophenyl)propan-1-ol to a primary amine, yielding this compound. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor is the recommended procedure. This method is an efficient and safer alternative to using pressurized hydrogen gas.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Starting Material | 2-methyl-2-(4-nitrophenyl)propan-1-ol |

| Product | This compound |

| Molecular Formula | C10H15NO[5] |

| Molecular Weight | 165.23 g/mol [5] |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Hydrogen Donor | Ammonium Formate |

| Solvent | Methanol |

| Reaction Temperature | Reflux |

| Typical Yield | >90% (based on similar reductions)[3] |

| Purity (post-purification) | >95%[5] |

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol outlines a general and effective procedure for the reduction of 2-methyl-2-(4-nitrophenyl)propan-1-ol.

Materials:

-

2-methyl-2-(4-nitrophenyl)propan-1-ol

-

10% Palladium on Carbon (Pd/C)

-

Ammonium Formate

-

Methanol

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Celite®

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

Equipment for column chromatography (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-2-(4-nitrophenyl)propan-1-ol (1.0 equivalent) in methanol.

-

Addition of Reagents: To the stirred solution, carefully add 10% Pd/C (approximately 0.1 equivalents by weight of the starting material). In a fume hood, add ammonium formate (3.0 to 5.0 equivalents) in portions to control the initial effervescence.

-

Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is completely consumed. The reaction is typically complete within 2-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining ammonium formate salts, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic layer under reduced pressure to yield the crude this compound.

-

If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.2 | Doublet | 2H | Ar-H (ortho to C-C(CH₃)₂) |

| ~ 6.6 - 6.7 | Doublet | 2H | Ar-H (ortho to NH₂) |

| ~ 3.6 | Broad Singlet | 2H | -NH₂ |

| ~ 3.5 | Singlet | 2H | -CH₂OH |

| ~ 1.7 | Broad Singlet | 1H | -OH |

| ~ 1.3 | Singlet | 6H | -C(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |